![molecular formula C24H19ClN4O5 B4619512 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide](/img/structure/B4619512.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds with pyrazole rings, typically involves various organic synthesis techniques. For example, a study on benzamides reported the preparation of derivatives with potent gastrokinetic activity, which could provide insights into similar synthetic routes for the compound (S. Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, especially those containing pyrazole and nitrophenyl groups, is crucial for understanding their chemical behavior and interaction with biological targets. Studies on similar compounds, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, reveal complex hydrogen-bonded structures that could be comparable to the compound in focus (J. Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives with pyrazole rings involves interactions that can lead to the formation of complex structures. For instance, the reaction between benzamide derivatives and various reagents can yield products with significant biological activity, as seen in the synthesis and evaluation of benzamide derivatives for antibacterial properties (N. P. Rai et al., 2009).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. The study of similar molecules, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlights the importance of crystallographic analysis in determining physical characteristics, which can be crucial for the compound's application in various fields (Isuru R. Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are pivotal for understanding the potential applications of the compound. Research on related compounds, for example, the study of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, can provide valuable insights into the chemical behavior of "4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide" (R. Katoch-Rouse et al., 2003).
Scientific Research Applications
Synthesis and Biological Evaluation
Research on related compounds primarily focuses on the synthesis and biological evaluation of derivatives with potential antitumor properties. For example, benzothiazole derivatives have been designed and synthesized for their selective cytotoxicity against tumorigenic cell lines, indicating the potential of similar compounds in cancer research and treatment strategies (Yoshida et al., 2005).
Antioxidant Applications
Some studies explore the synthesis of thiazoles and their evaluation as antioxidant additives for lubricating oils, demonstrating the broader chemical application of such compounds in industrial contexts to improve the performance and longevity of lubricants (Amer et al., 2011).
Gastrokinetic Agents
Investigations into benzamide derivatives for their gastrokinetic activity showcase the potential of these chemicals in developing treatments for gastrointestinal motility disorders. Specific derivatives have shown significant in vivo gastric emptying activity, highlighting their therapeutic promise (Kato et al., 1992).
Antimycobacterial Screening
The synthesis and screening of amide derivatives for their antitubercular activities against Mycobacterium tuberculosis indicate a potential application in treating tuberculosis. Some derivatives have shown promising lead molecules for further drug development due to their significant antimicrobial activity and low toxicity against normal cell lines (Nayak et al., 2016).
properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-33-22-4-2-3-5-23(22)34-21-11-19(10-20(12-21)29(31)32)27-24(30)17-8-6-16(7-9-17)14-28-15-18(25)13-26-28/h2-13,15H,14H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDQBTJFMZBANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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